molecular formula C14H13N5O3 B2848034 8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 946225-94-1

8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e

Cat. No. B2848034
CAS RN: 946225-94-1
M. Wt: 299.29
InChI Key: OEJIZXKHCVFQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied in scientific research. This compound has shown potential in various fields, including cancer research, neuroscience, and cardiovascular diseases.

Mechanism of Action

8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e works by antagonizing the P2Y1 and P2Y12 receptors, which are purinergic receptors that play a role in various physiological processes. By blocking these receptors, this compound inhibits the release of neurotransmitters, reduces inflammation, and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, improve cognitive function, and improve cardiac function. Additionally, this compound has been shown to modulate the release of neurotransmitters, which can have an impact on various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e in lab experiments is its specificity for the P2Y1 and P2Y12 receptors, which allows for targeted inhibition of these receptors. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e. One potential direction is the development of more potent and selective P2Y1 and P2Y12 receptor antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies should be explored, as it may enhance its efficacy and reduce potential side effects.

Synthesis Methods

8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e can be synthesized through a multistep process that involves the reaction of 3-hydroxyphenylacetic acid with methylamine to form 3-hydroxyphenylacetamide. This intermediate is then reacted with phosgene to form 3-hydroxyphenylacetyl isocyanate, which is further reacted with 2,6-diaminopurine to form this compound.

Scientific Research Applications

8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. This compound has also been studied in the field of neuroscience, where it has been shown to modulate the release of neurotransmitters and improve cognitive function. Additionally, this compound has been studied in the context of cardiovascular diseases, where it has been shown to improve cardiac function and reduce inflammation.

properties

IUPAC Name

6-(3-hydroxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-17-11-10(12(21)16-14(17)22)19-6-5-18(13(19)15-11)8-3-2-4-9(20)7-8/h2-4,7,20H,5-6H2,1H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJIZXKHCVFQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.